![molecular formula C22H27FN2O2 B5564749 2-ethyl-9-{[5-(2-fluorophenyl)-2-furyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564749.png)
2-ethyl-9-{[5-(2-fluorophenyl)-2-furyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be accomplished via intramolecular spirocyclization of 4-substituted pyridines, involving in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Another method involves a divergent synthesis approach that utilizes efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, allowing for a variety of substituents to be introduced (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using NMR and X-ray crystallographic techniques, revealing preferred conformational states and intermolecular interactions responsible for crystal packing. These studies have shown that the cyclohexanone unit often adopts a chair conformation, stabilized by hydrogen bonding and π-π stacking interactions (Islam et al., 2017).
Chemical Reactions and Properties
The compound under discussion undergoes various chemical reactions, including one-pot multi-component reactions (MCRs) catalyzed by Et3N, leading to the synthesis of functionalized derivatives. Such reactions demonstrate the versatility and reactivity of the diazaspiro[5.5]undecane framework, allowing for the introduction of different functional groups (Li et al., 2014).
Scientific Research Applications
Efficient Synthesis Methods
Research has developed efficient synthesis methods for nitrogen-containing spiro heterocycles, including diazaspiro compounds. These methods often involve catalyst-free processes, highlighting the compounds' potential in sustainable chemistry practices. For example, Aggarwal et al. (2014) described a catalyst-free synthesis of nitrogen-containing spiro heterocycles via double Michael addition reactions, demonstrating high yields and short reaction times (Aggarwal, Vij, & Khurana, 2014).
Structural Characterization and Analysis
Structural characterization and analysis of these compounds are crucial for understanding their properties and potential applications. Islam et al. (2015) presented an efficient method for synthesizing novel fluorinated spiro-heterocycles, including structural elucidation through X-ray diffraction, FT-IR, and NMR techniques. Their study also employed density functional theory (DFT) calculations to compare experimental and theoretical data, offering insights into the compounds' electronic structures (Islam et al., 2015).
Potential Biological Activity
The diazaspiro[5.5]undecane framework is explored for its potential in addressing chemokine-mediated diseases, such as respiratory diseases. Norman (2007) highlighted compounds containing the diazaspiro[5.5]undecane derivatives as CCR8 antagonists, suggesting their utility in treating asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
properties
IUPAC Name |
2-ethyl-9-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-2-25-16-22(10-9-21(25)26)11-13-24(14-12-22)15-17-7-8-20(27-17)18-5-3-4-6-19(18)23/h3-8H,2,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBRAVKWYMAKKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC1=O)CCN(CC2)CC3=CC=C(O3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-9-{[5-(2-fluorophenyl)-2-furyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one |
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